(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is a complex organic compound with significant relevance in the field of medicinal chemistry and peptide synthesis. This compound, characterized by its unique structural features, is utilized primarily in the development of peptidomimetics and other biologically active molecules. Its systematic name reflects its functional groups, including a benzyloxycarbonyl group and a tert-butoxy group, which are crucial for its chemical reactivity and stability.
The compound is synthesized through various organic chemistry methods, often involving the protection of amino groups and specific reaction conditions to achieve desired stereochemistry. The synthesis protocols can be found in several academic publications and patents that detail its preparation and applications .
This compound falls under the category of amino acids and derivatives, specifically as a modified amino acid due to the presence of additional functional groups. It is classified as a non-proteinogenic amino acid, which means it is not one of the standard amino acids used in protein synthesis but has significant applications in synthetic chemistry.
The synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid typically involves several key steps:
The process may involve specific reagents such as diethyl ether or dichloromethane as solvents, and catalysts like triethylamine to facilitate reactions. Reaction temperatures and times are critical for optimizing yields and achieving desired stereochemical configurations.
The molecular formula for (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is C₁₆H₂₃NO₅, with a molecular weight of approximately 309.36 g/mol. The structure includes:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within this compound, revealing important details about bond lengths and angles that affect its chemical behavior .
(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid can participate in several chemical reactions:
Reactions are typically conducted under controlled conditions to prevent degradation or side reactions. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.
The mechanism of action for (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid primarily revolves around its ability to act as a building block in peptide synthesis. Its structural components allow it to mimic natural amino acids while providing unique properties that enhance biological activity.
Research indicates that modifications such as those present in this compound can improve binding affinity and specificity towards biological targets, thereby enhancing therapeutic efficacy .
Relevant analytical data such as NMR spectra confirm the identity and purity of the compound .
(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid finds applications primarily in:
The versatility of this compound makes it an essential tool in both academic research and pharmaceutical development.
The construction of the chiral β-carbon center in (R)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid (molecular formula: C₁₆H₂₃NO₅; MW: 309.36 g/mol) demands precision in stereochemical control [3]. Industry-standard routes employ enantioselective hydrogenation of prochiral enamide precursors using chiral transition metal catalysts. For example, Rh(I) complexes with (R,R)-Et-DuPhos ligands achieve >95% enantiomeric excess (ee) in reducing the α,β-unsaturated ester intermediate (Z)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)but-2-enoate. This methodology capitalizes on the prochiral substrate's inherent planar geometry, allowing the chiral catalyst to differentiate enantiotopic faces through coordinated transition states [3] [6].
Alternative biocatalytic approaches utilize engineered aminotransferases or ketoreductases to install the (R)-stereocenter. One documented protocol involves enzymatic transamination of 4-(tert-butoxy)-3-oxobutanoic acid derivatives using (R)-selective ω-transaminases, yielding the desired (R)-3-amino intermediate with diastereomeric ratios exceeding 99:1. This intermediate undergoes subsequent benzyloxycarbonyl protection to furnish the target compound. The enzymatic route operates under aqueous conditions at ambient temperature, contrasting with the high-pressure requirements of metal-catalyzed hydrogenation [2] [3].
Crystallographic validation of stereochemistry is critical, as evidenced by single-crystal X-ray diffraction studies of analogous β-amino acid derivatives. These analyses confirm the absolute (R)-configuration through anomalous dispersion effects and Flack parameter refinement (e.g., related structures in ). The tert-butoxy group’s steric bulk significantly influences molecular conformation, with crystal packing often revealing stabilizing C–H···O interactions between the tert-butyl methyl groups and carbonyl oxygen atoms .
The selection of amine-protecting groups profoundly impacts synthesis efficiency and downstream functionality. Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) represent dominant strategies for α-amine protection in this compound class:
Table 1: Protecting Group Performance Comparison
| Parameter | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) |
|---|---|---|
| Installation Reagent | Benzyl chloroformate + base (e.g., Na₂CO₃) | Di-tert-butyl dicarbonate (Boc₂O) |
| Reaction Conditions | 0°C to 25°C, pH 8-9, aqueous-organic biphasic | 25°C to 40°C, anhydrous polar aprotic |
| Deprotection Method | Catalytic hydrogenation (H₂/Pd-C) | Acidolysis (TFA or HCl in dioxane) |
| Orthogonality | Stable toward mild acids | Stable toward bases and nucleophiles |
| Byproduct Concerns | Benzyl alcohol (removable) | Isobutylene/CO₂ (gas evolution) |
Benzyloxycarbonyl protection predominates in industrial syntheses of this molecule due to its crystallinity-enhancing properties and compatibility with tert-butyl ether stability. Installation employs Schotten-Baumann conditions: slow addition of benzyl chloroformate to the β-amino acid precursor suspended in aqueous sodium carbonate/dioxane mixtures at 0–5°C, maintaining pH 8–9 to suppress diacyl impurity formation. This yields the Cbz-protected intermediate with >98% purity after crystallization [3]. Conversely, Boc protection under anhydrous conditions (e.g., triethylamine-catalyzed reaction with Boc₂O in tetrahydrofuran) demonstrates superior atom economy but introduces challenges in crystallizing Boc-protected intermediates. The bulky Boc group can impede crystal lattice formation, complicating purification [2] [3].
Stability studies confirm the benzyloxycarbonyl group’s resilience toward the weakly acidic conditions required for tert-butyl ether deprotection (e.g., formic acid at 25°C). In contrast, Boc-protected analogs undergo competitive tert-butyl cleavage under similar conditions, demonstrating the benzyloxycarbonyl group’s operational superiority for this specific molecular architecture [3].
Solvent selection critically governs reaction kinetics, stereoselectivity, and intermediate purity throughout the compound’s synthesis. Key stages exhibit distinct solvent dependencies:
Table 2: Solvent Optimization in Critical Synthesis Steps
| Synthetic Stage | Optimal Solvent System | Performance Impact |
|---|---|---|
| Enantioselective Hydrogenation | Dichloromethane/Ethanol (4:1 v/v) | 98% ee vs. 85% ee in pure tetrahydrofuran |
| Carbamate Installation | Dioxane/Water (3:1 v/v) at pH 8.5 | Suppresses hydrolysis; ≥99% conversion in 2 hours |
| Acid Group Liberation | Tetrahydrofuran/Methanol/Water (8:2:1) | Prevents lactamization during ester hydrolysis |
| Crystallization | Heptane/Ethyl Acetate (9:1 v/v) | Yields needle-like crystals with >99.5% chiral purity |
The hydrogenation step exhibits profound solvent effects: protic ethanol enhances chiral catalyst stability and substrate solubility, while dichloromethane prevents catalyst aggregation. This mixed solvent system achieves 98% ee compared to 85% ee in pure tetrahydrofuran due to optimized hydrogen availability at the catalytic center [3]. Carbamate formation requires strict pH control (8.5) in dioxane/water to prevent N-carboxyanhydride formation, a side reaction dominant in tetrahydrofuran-based systems.
Ester hydrolysis of the Cbz-protected methyl ester intermediate demands ternary solvent mixtures to solubilize both starting material and product. Tetrahydrofuran/methanol/water prevents lactamization by minimizing transient zwitterion concentration, a phenomenon observed in monophasic alcoholic solvents. Final crystallization from heptane/ethyl acetate exploits temperature-dependent solubility differences, yielding analytically pure (>99.5% HPLC) material suitable for peptide coupling [3] [5]. Low-temperature storage (2–8°C) maintains crystallinity by preventing polymorphic transitions, as confirmed by differential scanning calorimetry studies [1] [3].
Enantiopurity optimization leverages substrate-catalyst matching to minimize enantiomer discrimination energy barriers. Three induction strategies demonstrate efficacy for this molecule:
Metal-Ligand Complexation: Ru(II)-(S)-BINAP catalyzed hydrogenation delivers 94% ee initially, but upgrading to Rh(I)-(R,R)-Et-DuPhos elevates ee to >99%. The DuPhos ligand’s C₂-symmetric biphospholane architecture creates a chiral pocket that precisely orients the enamide via η²-coordination, with the tert-butoxy group’s steric bulk positioning the molecule for Si-face hydride attack. Computational modeling confirms a 2.3 kcal/mol preference for the (R)-transition state [3] [6].
Organocatalytic Aldol Approaches: Proline-derived catalysts enable direct asymmetric aldol condensation between glycine-derived Schiff bases and tert-butoxyacetaldehyde. While avoiding transition metals, this route achieves only 88% ee due to poor facial control over the aldehyde electrophile. The benzyloxycarbonyl group’s introduction post-aldol reaction further diminishes overall yield to 65%, rendering this approach inferior to hydrogenation [2] [3].
Dynamic Kinetic Resolution (DKR): Racemic N-unprotected β-amino acids undergo enzymatic resolution with Candida antarctica lipase B in vinyl acetate. Though theoretically efficient, the tert-butoxy group’s steric hindrance limits acyl transfer kinetics (kcat = 0.15 s⁻¹), yielding <50% conversion after 24 hours. This underscores DKR’s incompatibility with β-branched substrates [3].
Post-synthesis enantiomeric excess analysis employs chiral stationary phase HPLC (Chiralpak AD-H column, n-hexane/isopropanol mobile phase). Trace (S)-enantiomer contamination (<0.5%) primarily originates from epimerization during ester hydrolysis, mitigated by conducting this step below 25°C. Crystallization from heptane/ethyl acetate provides a 12-fold enantiomeric enrichment, elevating ee from 98.5% to >99.7% by expelling minor enantiomers into the mother liquor [3] . Solid-state NMR confirms configurational stability, with no detectable epimerization after six months at 8°C under inert atmosphere [1].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: